![molecular formula C10H9BrN2O B11746440 [2-(3-Bromo-phenyl)-1H-imidazol-4-yl]-methanol](/img/structure/B11746440.png)
[2-(3-Bromo-phenyl)-1H-imidazol-4-yl]-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(3-Bromo-phenyl)-1H-imidazol-4-yl]-methanol: is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a bromine-substituted phenyl group and a hydroxymethyl group attached to the imidazole ring, making it a unique and versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(3-Bromo-phenyl)-1H-imidazol-4-yl]-methanol typically involves multi-step reactions. One common method includes the following steps:
Bromination: The starting material, phenyl imidazole, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Formylation: The brominated product is then subjected to formylation using formaldehyde and a base like sodium hydroxide to introduce the hydroxymethyl group.
Cyclization: The intermediate undergoes cyclization to form the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other functional groups like amino, nitro, or alkyl groups using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Amines, nitro compounds, alkyl halides, and palladium catalysts.
Major Products:
Oxidation: [2-(3-Bromo-phenyl)-1H-imidazol-4-yl]-carboxylic acid.
Reduction: [2-Phenyl-1H-imidazol-4-yl]-methanol.
Substitution: [2-(3-Amino-phenyl)-1H-imidazol-4-yl]-methanol, [2-(3-Nitro-phenyl)-1H-imidazol-4-yl]-methanol.
Scientific Research Applications
Chemistry:
Catalysis: Used as a ligand in metal-catalyzed reactions.
Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: Potential inhibitor of enzymes due to its imidazole ring.
Protein Interaction: Studied for its ability to interact with proteins and modulate their function.
Medicine:
Antimicrobial Activity: Exhibits antimicrobial properties against various bacterial and fungal strains.
Anticancer Research: Investigated for its potential anticancer activity by inducing apoptosis in cancer cells.
Industry:
Pharmaceuticals: Used in the development of new drugs and therapeutic agents.
Agriculture: Potential use as a pesticide or herbicide due to its biological activity.
Mechanism of Action
The mechanism of action of [2-(3-Bromo-phenyl)-1H-imidazol-4-yl]-methanol involves its interaction with specific molecular targets, such as enzymes and proteins. The imidazole ring can coordinate with metal ions in the active site of enzymes, inhibiting their activity. Additionally, the compound can form hydrogen bonds and hydrophobic interactions with proteins, altering their conformation and function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
- [2-Phenyl-1H-imidazol-4-yl]-methanol
- [2-(3-Chloro-phenyl)-1H-imidazol-4-yl]-methanol
- [2-(3-Nitro-phenyl)-1H-imidazol-4-yl]-methanol
Comparison:
- [2-Phenyl-1H-imidazol-4-yl]-methanol: Lacks the bromine atom, resulting in different reactivity and biological activity.
- [2-(3-Chloro-phenyl)-1H-imidazol-4-yl]-methanol: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical properties and reactivity.
- [2-(3-Nitro-phenyl)-1H-imidazol-4-yl]-methanol: Contains a nitro group, which significantly alters its electronic properties and biological activity.
Uniqueness: The presence of the bromine atom in [2-(3-Bromo-phenyl)-1H-imidazol-4-yl]-methanol imparts unique chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H9BrN2O |
|---|---|
Molecular Weight |
253.09 g/mol |
IUPAC Name |
[2-(3-bromophenyl)-1H-imidazol-5-yl]methanol |
InChI |
InChI=1S/C10H9BrN2O/c11-8-3-1-2-7(4-8)10-12-5-9(6-14)13-10/h1-5,14H,6H2,(H,12,13) |
InChI Key |
ZBISABQDCWSLTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC=C(N2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 3-[(4-amino-1H-pyrazol-1-yl)methyl]-4-methoxybenzoate](/img/structure/B11746357.png)
![3-[(2-hydroxybenzyl)amino]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11746370.png)
![3-cyclopropyl-1-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B11746384.png)
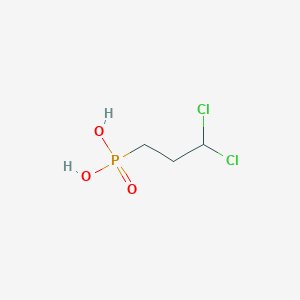
![{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11746396.png)

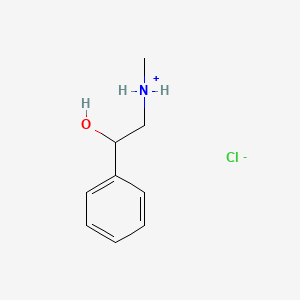
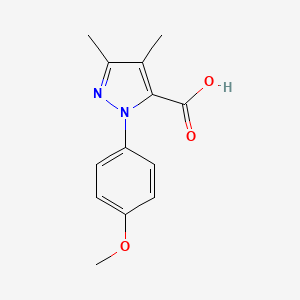
amine](/img/structure/B11746425.png)
![(3aR,5R,6S,6aR)-5-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-5-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[2,3-d][1,3]-dioxol-6-ol](/img/structure/B11746435.png)
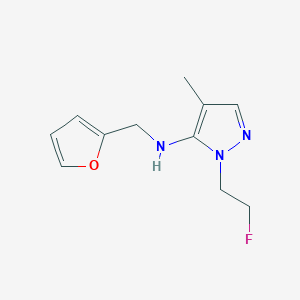
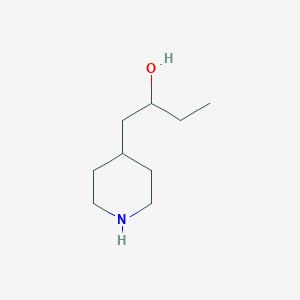
![2-({[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]amino}methyl)benzoic acid](/img/structure/B11746445.png)

